
Trans-l-diaminocyclohexane oxalatoplatinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-l-diaminocyclohexane oxalatoplatinum involves the reaction of oxalic acid with trans-l-diaminocyclohexane platinum(II) dichloride. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired oxalate complex .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The production process is optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Trans-l-diaminocyclohexane oxalatoplatinum undergoes several types of chemical reactions, including:
Substitution Reactions: The oxalate ligand can be substituted with other ligands, such as chloride or water, under specific conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, water, and various organic ligands. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions result in the formation of trans-l-diaminocyclohexane platinum(II) chloride .
Aplicaciones Científicas De Investigación
Trans-l-diaminocyclohexane oxalatoplatinum has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of trans-l-diaminocyclohexane oxalatoplatinum involves the formation of platinum-DNA adducts, which inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The compound primarily targets rapidly dividing cells, making it effective against various types of cancer . The diaminocyclohexane ligand enhances the drug’s ability to evade DNA repair mechanisms, contributing to its efficacy .
Comparación Con Compuestos Similares
Trans-l-diaminocyclohexane oxalatoplatinum is unique among platinum-based drugs due to its diaminocyclohexane ligand, which imparts distinct chemical and biological properties. Similar compounds include:
This compound is particularly effective against cisplatin-resistant cancers, highlighting its unique mechanism of action and therapeutic potential .
Propiedades
Fórmula molecular |
C8H16N2O4Pt |
|---|---|
Peso molecular |
399.31 g/mol |
Nombre IUPAC |
cyclohexane-1,2-diamine;oxalic acid;platinum |
InChI |
InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6); |
Clave InChI |
OGAPHRMCCQCJOE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)N)N.C(=O)(C(=O)O)O.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



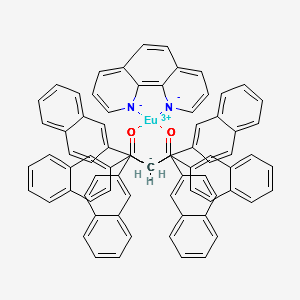
![5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354589.png)
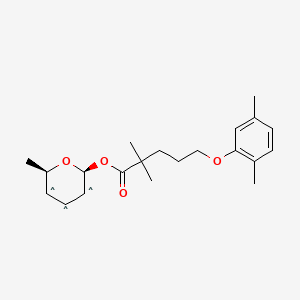
![2-Methylthieno[3,2-c][1,5]benzodiazepin-4-one](/img/structure/B12354598.png)
![tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate; tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate](/img/structure/B12354603.png)
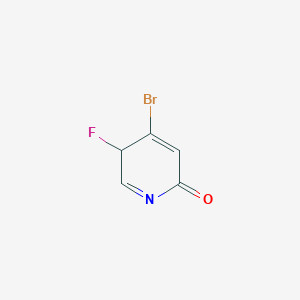
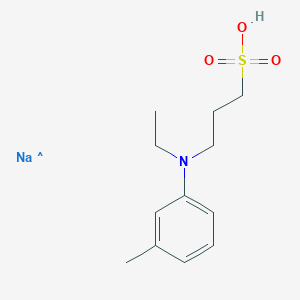
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12354634.png)

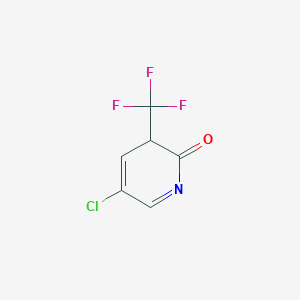
![5-[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16R)-5-acetyl-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12354651.png)
![4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide](/img/structure/B12354658.png)

